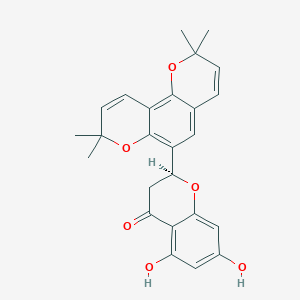
Sanggenol O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenol O is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities, making it a subject of interest in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sanggenol O can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba using various chromatographic techniques, including silica gel, ODS, and Sephadex LH-20 column chromatography . These methods allow for the isolation and purification of this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Sanggenol O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sanggenol O has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its hepatoprotective and neuroprotective activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders . In industry, this compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Sanggenol O involves its interaction with various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2 through allosteric inhibition, affecting the active site and triggering structural changes . Additionally, this compound exerts its hepatoprotective and neuroprotective effects by modulating oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Sanggenol O is similar to other isoprenylated flavonoids such as Sanggenol A, Sanggenol L, and Sanggenon F . this compound is unique due to its specific structural features and potent biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .
List of Similar Compounds:- Sanggenol A
- Sanggenol L
- Sanggenon F
- Kuwanon T
- Cyclomorusin
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structural properties and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound holds promise for the development of new therapeutic agents and drugs.
Eigenschaften
Molekularformel |
C25H24O6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1 |
InChI-Schlüssel |
NJVSYIMNJLJFLD-IBGZPJMESA-N |
Isomerische SMILES |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Kanonische SMILES |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


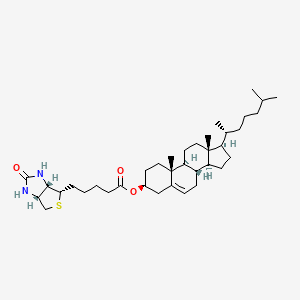
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
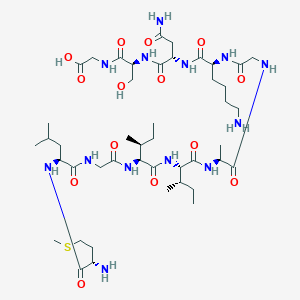
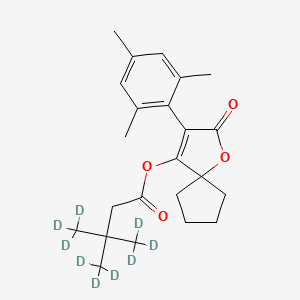
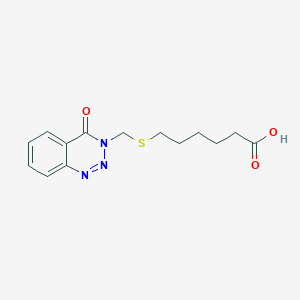
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
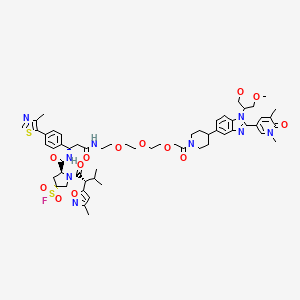
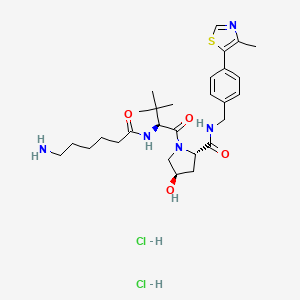

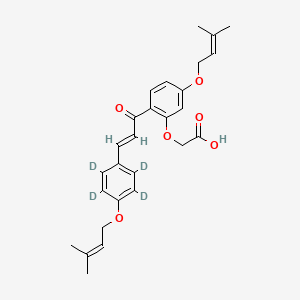
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
